1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethoxy)benzene

Description

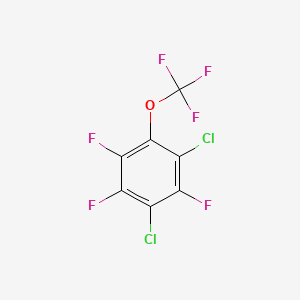

1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms (positions 1 and 3), three fluorine atoms (positions 2, 4, and 5), and a trifluoromethoxy group (position 6).

Properties

Molecular Formula |

C7Cl2F6O |

|---|---|

Molecular Weight |

284.97 g/mol |

IUPAC Name |

1,3-dichloro-2,4,5-trifluoro-6-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C7Cl2F6O/c8-1-3(10)2(9)6(5(12)4(1)11)16-7(13,14)15 |

InChI Key |

OCGYVOVPJKZXID-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)F)Cl)F)F)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethoxy)benzene typically involves the halogenation of a suitable aromatic precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with chlorine and fluorine sources under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted aromatic compounds, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

Potential Applications

While specific biological activity data for 1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethoxy)benzene is limited, compounds with similar structures have been studied for their potential biological effects. These types of compounds may exhibit antimicrobial or herbicidal properties because they can interact with biological targets such as enzymes or receptors. Further research is needed to elucidate the specific biological activities of this compound and its derivatives. Studies involving interaction mechanisms of this compound are crucial for understanding its reactivity and potential applications. Investigations into how this compound interacts with biological systems or other chemical species can provide insights into its utility in medicinal chemistry and environmental science.

Synthesis

The synthesis of this compound typically involves several steps starting from readily available precursors.

Unique Properties

The uniqueness of this compound lies in its combination of chlorine and fluorine atoms along with the trifluoromethoxy group. This unique combination imparts distinct electronic and steric properties that enhance its reactivity and potential applications compared to similar compounds.

Related Compounds and Research

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights benzene derivatives with multiple halogen and functional group substitutions, primarily used as pesticides. Below is a comparative analysis based on substituent patterns, electronic effects, and inferred properties:

Key Comparisons:

a) Substituent Effects on Stability and Reactivity

- Fluorine vs. Chlorine : The target compound’s fluorine atoms (stronger electron-withdrawing effect than chlorine) likely enhance ring electron deficiency, reducing nucleophilic attack susceptibility compared to chlorinated analogs like tetrachloroanisole .

- Trifluoromethoxy (OCF₃) vs.

b) Functional Group Influence on Bioactivity

- Sulfonyl vs. Trifluoromethoxy : Tetradifon’s sulfonyl group enables strong hydrogen bonding with biological targets, whereas the target compound’s trifluoromethoxy group may prioritize hydrophobic interactions, altering pesticidal target specificity .

c) Positional Isomerism

- The 1,3-dichloro substitution in the target compound creates a distinct electronic profile compared to 1,2,4,5-tetrachloro substitution in tetrachloroanisole. This asymmetry could affect molecular recognition in pesticidal applications.

Research Findings and Inferred Trends

While direct studies on the target compound are absent in the evidence, structural analogies suggest:

- Reduced Photodegradation : Fluorine’s stability against UV light may prolong environmental half-life relative to chlorinated counterparts like tetrasul .

Biological Activity

1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethoxy)benzene is a complex aromatic compound characterized by a benzene ring substituted with two chlorine atoms, three fluorine atoms, and a trifluoromethoxy group. Its molecular formula is and it has a molecular weight of 284.97 g/mol. This compound is of significant interest due to its unique electronic properties and potential applications in various fields, including medicinal chemistry and environmental science.

The presence of multiple electronegative substituents like chlorine and fluorine greatly influences the compound's reactivity and interaction with biological systems. The trifluoromethoxy group enhances hydrophobic interactions, which may affect the biological activity of the compound.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.97 g/mol |

| CAS Number | 1804513-85-6 |

Study 1: Antimicrobial Potential

A study examining structurally similar compounds reported that certain derivatives exhibited significant antimicrobial activity against various pathogens. For example, pyrrole benzamide derivatives showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that further investigation into the antimicrobial potential of this compound could yield valuable insights.

Study 2: Herbicidal Activity

Research has indicated that halogenated aromatic compounds can serve as effective herbicides by inhibiting key enzymes involved in plant growth. The specific interactions of this compound with these enzymes remain to be elucidated but warrant investigation due to its structural similarities to known herbicides .

Research Findings

Research into the biological activity of compounds containing trifluoromethyl groups has been extensive. These studies highlight the influence of fluorination on pharmacological properties:

- Fluorinated Compounds : The incorporation of fluorine atoms has been shown to enhance the potency of drugs by increasing lipophilicity and altering binding interactions with biological targets .

- Structure-Activity Relationship (SAR) : Studies indicate that modifications in the substitution pattern can lead to significant changes in biological activity. For instance, the introduction of trifluoromethoxy groups has been associated with improved activity against certain enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.